molecular formula C13H16O4S2 B093578 3,3'-(Benzylidenedithio)dipropanoic acid CAS No. 1030-02-0

3,3'-(Benzylidenedithio)dipropanoic acid

Cat. No. B093578
CAS RN: 1030-02-0
M. Wt: 300.4 g/mol
InChI Key: KSXRJLUOKLRLEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-(Benzylidenedithio)dipropanoic acid, also known as Dithiobisbenzoic acid (DTNB), is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. DTNB is a versatile compound that has various applications in biochemistry, pharmacology, and analytical chemistry.

Mechanism of Action

DTNB reacts with thiol groups by forming a mixed disulfide intermediate, which is then reduced by a reducing agent such as dithiothreitol (DTT) or 2-mercaptoethanol. The reduction of the mixed disulfide intermediate results in the formation of the yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB). The mechanism of action of DTNB is based on the reaction of thiol groups with the disulfide bond of DTNB.
Biochemical and Physiological Effects:
DTNB is a non-toxic compound that has no known physiological effects. However, it can be used to detect thiol groups in proteins and peptides, which are important functional groups in many biological processes. The detection of thiol groups using DTNB can provide valuable information about the structure and function of proteins and peptides.

Advantages and Limitations for Lab Experiments

DTNB is a versatile compound that has many advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily synthesized and purified. DTNB is also highly specific for thiol groups and does not react with other functional groups. However, DTNB has some limitations in laboratory experiments. It is sensitive to pH and temperature changes, which can affect the accuracy of the Ellman's assay. DTNB is also sensitive to light and should be stored in a dark place.

Future Directions

DTNB has many potential future directions in scientific research. One potential direction is the development of new assays for the detection of thiol groups in proteins and peptides. Another potential direction is the use of DTNB in drug discovery and development. DTNB can be used to screen for compounds that interact with thiol groups in proteins and peptides, which can lead to the discovery of new drugs. DTNB can also be used to study the mechanism of action of existing drugs that interact with thiol groups. Overall, DTNB is a versatile compound that has many potential future directions in scientific research.

Synthesis Methods

DTNB can be synthesized by the reaction of benzyl chloride and sodium sulfide in the presence of sodium hydroxide. The reaction produces benzyl disulfide, which is then oxidized using hydrogen peroxide to form DTNB. The yield of DTNB can be improved by recrystallization from ethanol.

Scientific Research Applications

DTNB is widely used in scientific research as a reagent for the detection of thiol groups in proteins and peptides. Thiol groups are important functional groups in many biological molecules, and their detection is essential for understanding the structure and function of proteins. DTNB reacts with thiol groups to form a yellow-colored product, which can be measured spectrophotometrically. This reaction is known as the Ellman's assay and is widely used in biochemistry and pharmacology.

properties

CAS RN

1030-02-0

Product Name

3,3'-(Benzylidenedithio)dipropanoic acid

Molecular Formula

C13H16O4S2

Molecular Weight

300.4 g/mol

IUPAC Name

3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid

InChI

InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17)

InChI Key

KSXRJLUOKLRLEN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O

Other CAS RN

1030-02-0

Origin of Product

United States

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